N-(4-(Benzoylamino)phenyl)-3-hydroxy-4-((2-methyl-5-(((2,4,5-trichlorophenyl)amino)carbonyl)phenyl)azo)naphthalene-2-carboxamide
Description
This compound is a complex polycyclic aromatic molecule featuring a naphthalene backbone substituted with a carboxamide group at position 2, a hydroxyl group at position 3, and an azo (-N=N-) linkage at position 4. The azo group connects to a 2-methylphenyl moiety further functionalized with a (2,4,5-trichlorophenyl)aminocarbonyl group. Additionally, the carboxamide nitrogen is substituted with a 4-(benzoylamino)phenyl group.
Properties
CAS No. |
85851-58-7 |
|---|---|
Molecular Formula |
C38H26Cl3N5O4 |
Molecular Weight |
723.0 g/mol |
IUPAC Name |
N-(4-benzamidophenyl)-3-hydroxy-4-[[2-methyl-5-[(2,4,5-trichlorophenyl)carbamoyl]phenyl]diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C38H26Cl3N5O4/c1-21-11-12-24(37(49)44-33-20-30(40)29(39)19-31(33)41)18-32(21)45-46-34-27-10-6-5-9-23(27)17-28(35(34)47)38(50)43-26-15-13-25(14-16-26)42-36(48)22-7-3-2-4-8-22/h2-20,47H,1H3,(H,42,48)(H,43,50)(H,44,49) |
InChI Key |
QUSGMFJVBZTEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Biological Activity
N-(4-(Benzoylamino)phenyl)-3-hydroxy-4-((2-methyl-5-(((2,4,5-trichlorophenyl)amino)carbonyl)phenyl)azo)naphthalene-2-carboxamide, also known by its chemical structure C₃₈H₂₆Cl₃N₅O₄, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, synthesizing data from diverse studies and highlighting its mechanisms of action, efficacy, and potential clinical applications.
The compound has a molecular weight of approximately 723.0031 g/mol and features multiple functional groups that contribute to its biological activity. The presence of a benzoylamino group, hydroxyl group, and azo linkage are particularly significant in its interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through various pathways. Specifically, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various strains of bacteria and fungi. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : Studies indicate that it interacts with various receptors implicated in cancer progression and inflammation, potentially leading to altered signaling cascades.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine levels |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Cell Line Studies : A study involving breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer agent.
- In Vivo Efficacy : In animal models of inflammation, administration of the compound led to reduced swelling and pain scores compared to control groups (p < 0.01), supporting its anti-inflammatory claims.
- Microbial Resistance : A comparative analysis against standard antibiotics showed that the compound maintained efficacy against resistant strains of bacteria, suggesting a novel mechanism that warrants further investigation.
Comparison with Similar Compounds
Substituent Variations
- 4-[2-[2-(Aminocarbonyl)-5-methoxyphenyl]diazenyl]-3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide (CAS RN: 70321-82-3) Differs in substituents: replaces the benzoylamino and trichlorophenyl groups with methoxy and aminocarbonyl groups. Impact: Enhanced solubility due to methoxy groups but reduced electron-withdrawing effects compared to trichlorophenyl .
- N-(2,5-dimethoxyphenyl)-4-[[5-[(dimethylamino)sulphonyl]-2-hydroxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide (CAS RN: 79135-84-5) Features a sulfonamide group instead of the trichlorophenylaminocarbonyl moiety. Impact: Sulfonamide groups may improve bioavailability or alter metal-binding properties .
- Compounds from :
- Bis-carboxamide structures with dichloro and trifluoromethyl substituents (e.g., N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide).
- Impact: Increased halogen content enhances stability and lipophilicity but may raise toxicity concerns .
Regiochemical Differences
- The target compound’s 3-hydroxy group contrasts with analogues like 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(o-tolyl)naphthalene-2-carboxamide (CAS RN: 79832-56-7) , which positions nitro and methyl groups ortho to the azo linkage. Such regiochemical variations influence electronic properties and steric hindrance .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
